

Spectroscopic Analysis of (R)-2-Methylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Methylpiperazine

Cat. No.: B1662055

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This guide provides an in-depth overview of the spectroscopic data for **(R)-2-Methylpiperazine**, a valuable chiral synthon in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following sections detail the proton (^1H) and carbon-13 (^{13}C) NMR data for 2-methylpiperazine. Note that the data presented is for the racemic mixture, as specific data for the (R)-enantiomer is not distinctly available in the cited sources; however, the chemical shifts are expected to be identical for both enantiomers in an achiral solvent.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for 2-Methylpiperazine

Assignment	Chemical Shift (δ) in ppm (CDCl ₃ , 400 MHz)	Multiplicity
-CH(CH ₃)-	2.95	Multiplet
-NH-CH ₂ - (axial)	2.90	Doublet of Doublets
-NH-CH ₂ - (equatorial)	2.89	Multiplet
-CH ₂ -CH(CH ₃)- (axial)	2.82	Doublet of Doublets
-CH ₂ -CH(CH ₃)- (equatorial)	2.74	Doublet of Triplets
-NH- (ring)	1.96	Broad Singlet
-CH ₃	1.00	Doublet
Source: ChemicalBook[1]		

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylpiperazine

Assignment	Chemical Shift (δ) in ppm
-CH(CH ₃)-	51.5
-NH-CH ₂ -	46.8
-CH ₂ -CH(CH ₃)-	56.6
-CH ₃	19.9
Source: Data derived from publicly available spectra for 2-methylpiperazine.[2]	

Experimental Protocol: NMR Spectroscopy

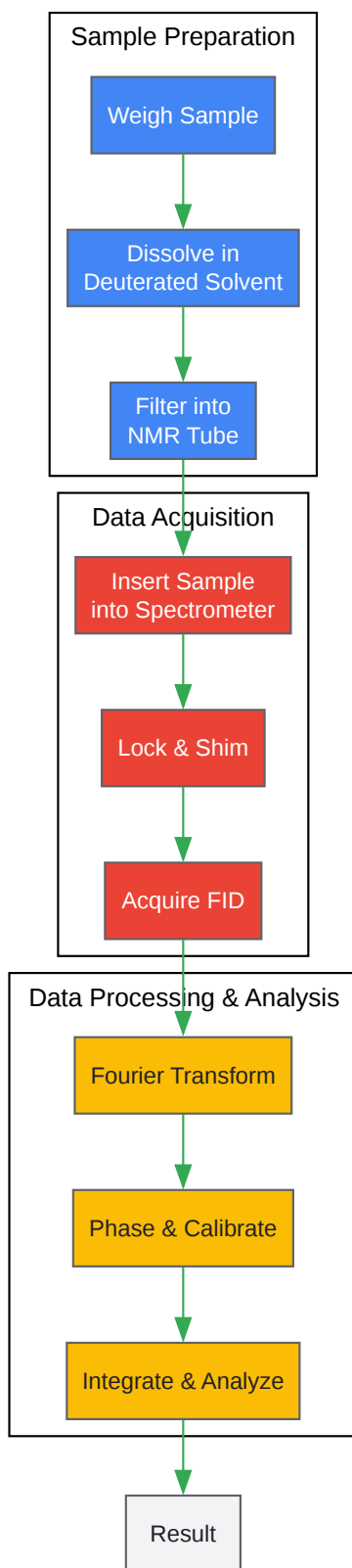
This protocol outlines a general procedure for acquiring NMR spectra of amine compounds like **(R)-2-Methylpiperazine**. [3][4][5]

- Sample Preparation:

- Accurately weigh 5-25 mg of the **(R)-2-Methylpiperazine** sample for ^1H NMR, or 50-100 mg for ^{13}C NMR.[3]
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[3]
- For referencing, the residual solvent signal (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm can be used.[3]
- If any particulate matter is present, filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.[3]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[3]
 - Acquire the spectrum using standard instrument parameters. For a typical ^1H experiment, 8 to 16 scans are usually sufficient.[3] For ^{13}C NMR, a significantly larger number of scans will be required to achieve a good signal-to-noise ratio.[3]
 - Set the acquisition time to 2-4 seconds for ^1H NMR.[3]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis using the reference signal (solvent or TMS).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization



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General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation

Table 3: Key IR Absorption Bands for **(R)-2-Methylpiperazine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3300	N-H Stretch	Secondary Amine (-NH)
2950 - 2850	C-H Stretch	Alkyl (sp ³ C-H)
1470 - 1430	C-H Bend	CH ₂ and CH ₃
1150 - 1050	C-N Stretch	Amine

Source: General IR absorption regions for amines and alkanes.[6][7][8] Specific peak values for (R)-2-Methylpiperazine conform to these ranges.[9]

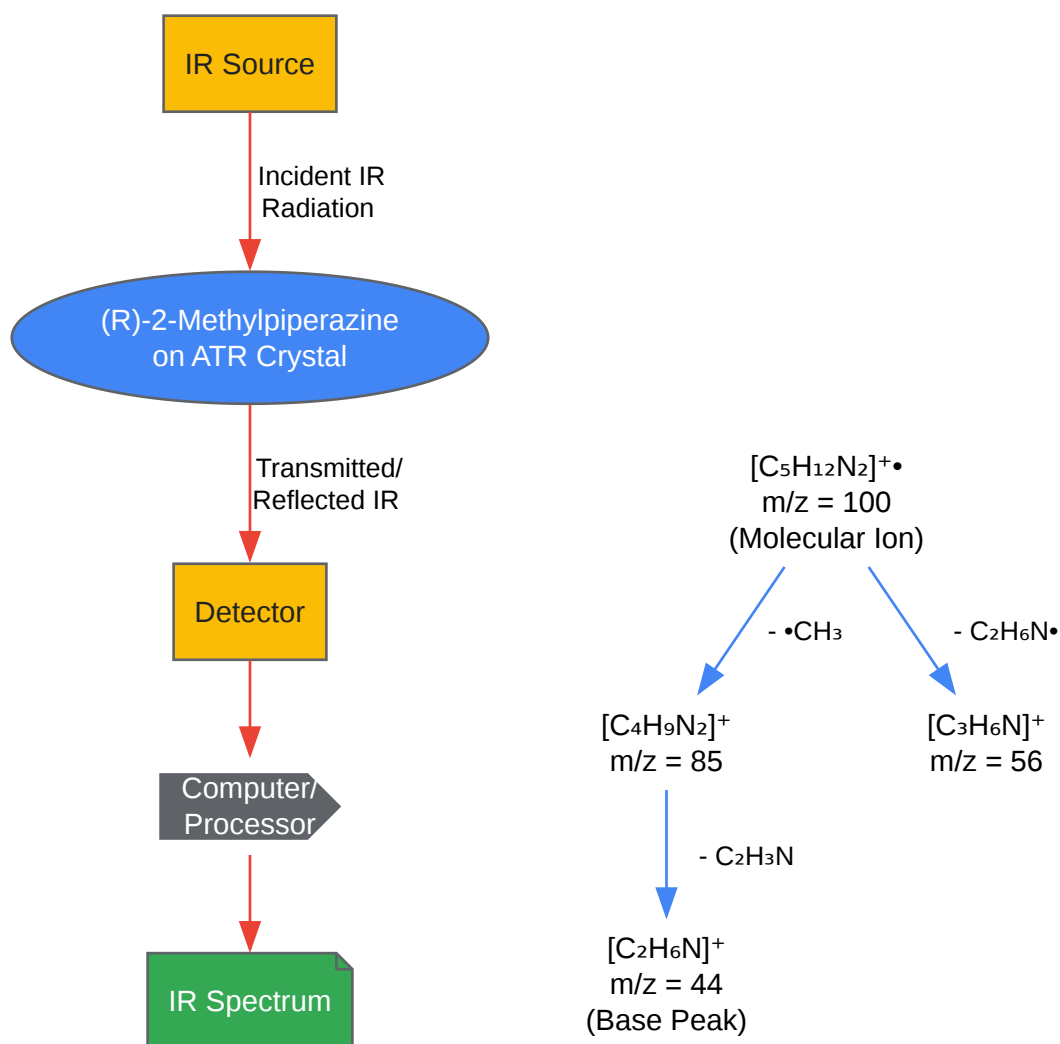
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol describes a common and simple method for obtaining an IR spectrum of a solid sample.[10][11]

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10] Record a background spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.
- Sample Application:

- Place a small amount of the solid **(R)-2-Methylpiperazine** sample directly onto the ATR crystal. Only a tiny amount is needed to cover the crystal surface.[\[10\]](#)
- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:
 - Initiate the scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
 - The analysis time is typically less than an hour, including interpretation.[\[12\]](#)
- Data Analysis:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the major absorption bands and compare their wavenumbers to correlation charts to identify the functional groups present in the molecule.[\[11\]](#)[\[12\]](#)
- Cleaning:
 - After the measurement, raise the press arm, and carefully clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.

Visualization



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